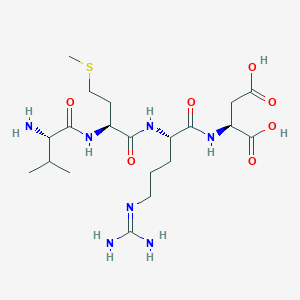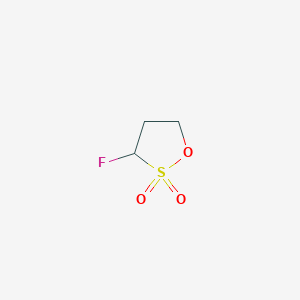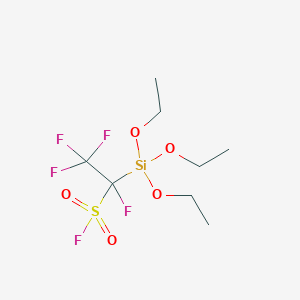![molecular formula C15H21NO3S2 B12538139 4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid CAS No. 666740-10-9](/img/structure/B12538139.png)
4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid is an organosulfur compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with an octan-2-yl group and two carbothioic acid groups, making it a versatile molecule for chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid typically involves the reaction of pyridine-2,6-dicarboxylic acid with octan-2-ol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and reagents like sulfuric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as crystallization and chromatography to obtain high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioic acid groups to thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid has several scientific research applications:
Mécanisme D'action
The mechanism by which 4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form strong complexes with metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes . Additionally, its ability to undergo various chemical reactions enables it to participate in metabolic pathways and influence cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Pyridinedicarbothioic acid: Shares the pyridine-2,6-dicarbothioic acid core but lacks the octan-2-yl group.
Dipicolinic acid: Another pyridine derivative with carboxylic acid groups, used in similar applications.
Uniqueness
4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid is unique due to the presence of the octan-2-yl group, which imparts distinct chemical and physical properties. This substitution enhances its solubility in organic solvents and its ability to interact with hydrophobic environments, making it more versatile for various applications .
Propriétés
Numéro CAS |
666740-10-9 |
|---|---|
Formule moléculaire |
C15H21NO3S2 |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
4-[(2S)-octan-2-yl]oxypyridine-2,6-dicarbothioic S-acid |
InChI |
InChI=1S/C15H21NO3S2/c1-3-4-5-6-7-10(2)19-11-8-12(14(17)20)16-13(9-11)15(18)21/h8-10H,3-7H2,1-2H3,(H,17,20)(H,18,21)/t10-/m0/s1 |
Clé InChI |
LBEWSAHTLVQMEG-JTQLQIEISA-N |
SMILES isomérique |
CCCCCC[C@H](C)OC1=CC(=NC(=C1)C(=O)S)C(=O)S |
SMILES canonique |
CCCCCCC(C)OC1=CC(=NC(=C1)C(=O)S)C(=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


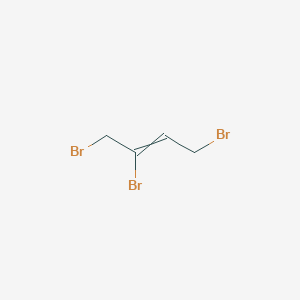
![4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline](/img/structure/B12538060.png)
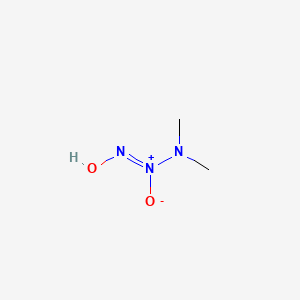

![3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium](/img/structure/B12538077.png)
![4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol](/img/structure/B12538079.png)
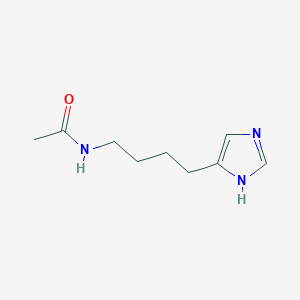
![3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)-](/img/structure/B12538082.png)
![(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol](/img/structure/B12538084.png)
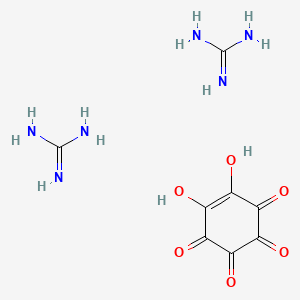
![4-Ethyl-2-[4-(methanesulfonyl)phenyl]-6-(piperidin-1-yl)pyridine](/img/structure/B12538101.png)
